2-[4-(naphthalen-1-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-phenylacetamide
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Overview
Description
2-[4-(naphthalen-1-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-phenylacetamide is a complex organic compound that features a naphthalene ring, a tetrahydropyrazine ring, and a phenylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(naphthalen-1-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-phenylacetamide typically involves multi-step organic reactions. One common method includes the formation of the tetrahydropyrazine ring through a cyclization reaction, followed by the introduction of the naphthalene and phenylacetamide groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(naphthalen-1-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
2-[4-(naphthalen-1-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-phenylacetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Research may focus on its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or dyes.
Mechanism of Action
The mechanism by which 2-[4-(naphthalen-1-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-phenylacetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: This compound features a naphthalene ring and a triazole ring, similar to the naphthalene and tetrahydropyrazine rings in 2-[4-(naphthalen-1-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-phenylacetamide.
Naphthyl bearing 1,3,4-thiadiazoleacetamides: These compounds also contain a naphthalene ring and are studied for their biological activities.
Uniqueness
This compound is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c26-20(23-17-9-2-1-3-10-17)15-24-13-14-25(22(28)21(24)27)19-12-6-8-16-7-4-5-11-18(16)19/h1-14H,15H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHRCQFTTVTFNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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